2,4-Dichloro-6-[3-(furan-2-yl)propoxy]-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-[3-(furan-2-yl)propoxy]-1,3,5-triazine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two chlorine atoms and a furan ring attached to the triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[3-(furan-2-yl)propoxy]-1,3,5-triazine typically involves the reaction of 2,4-dichloro-1,3,5-triazine with 3-(furan-2-yl)propanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-[3-(furan-2-yl)propoxy]-1,3,5-triazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the triazine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The furan ring can undergo oxidation to form furan derivatives.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted triazines with different functional groups.
Oxidation Reactions: Products include oxidized furan derivatives.
Reduction Reactions: Products include reduced triazine derivatives.
Scientific Research Applications
2,4-Dichloro-6-[3-(furan-2-yl)propoxy]-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-[3-(furan-2-yl)propoxy]-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-1,3,5-triazine: Lacks the furan ring and has different reactivity and applications.
6-(Furan-2-yl)propoxy-1,3,5-triazine: Lacks the chlorine atoms and has different chemical properties.
Uniqueness
2,4-Dichloro-6-[3-(furan-2-yl)propoxy]-1,3,5-triazine is unique due to the combination of the triazine core, chlorine atoms, and furan ring. This unique structure imparts specific chemical and biological properties that distinguish it from other triazine derivatives.
Properties
CAS No. |
137484-69-6 |
---|---|
Molecular Formula |
C10H9Cl2N3O2 |
Molecular Weight |
274.10 g/mol |
IUPAC Name |
2,4-dichloro-6-[3-(furan-2-yl)propoxy]-1,3,5-triazine |
InChI |
InChI=1S/C10H9Cl2N3O2/c11-8-13-9(12)15-10(14-8)17-6-2-4-7-3-1-5-16-7/h1,3,5H,2,4,6H2 |
InChI Key |
LYQBINDWMTYELV-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CCCOC2=NC(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.